Flinderole B

Description

Contextualization of Indole (B1671886) Alkaloids in Chemical Biology and Drug Discovery

Indole alkaloids represent one of the most substantial and structurally varied families of natural products. mdpi.com The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a crucial element in numerous natural and synthetic molecules with significant biological activity. bohrium.combohrium.com These compounds are widely distributed in nature, found in organisms ranging from plants and fungi to marine sponges. mdpi.comnih.gov

In the realms of chemical biology and drug discovery, indole-containing compounds are of paramount importance. bohrium.com They are involved in fundamental biochemical processes; for instance, the essential amino acid tryptophan is a precursor to a wide variety of indole-containing substances, including neurotransmitters. bohrium.com The structural and functional versatility of indole derivatives makes them ideal starting points for the development of new therapeutic agents. mdpi.com

The pharmacological activities of indole alkaloids are remarkably diverse, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comnih.govajchem-b.com Prominent examples of indole-based drugs include the anticancer agents vincristine (B1662923) and vinblastine, derived from the Catharanthus roseus plant, which are known tubulin polymerization inhibitors. bohrium.comajchem-b.com This history of successful clinical application underscores the continued interest in discovering and developing new indole alkaloids as potential drug leads to address a range of diseases, including the challenge of drug-resistant pathogens and cancers. mdpi.comajchem-b.com

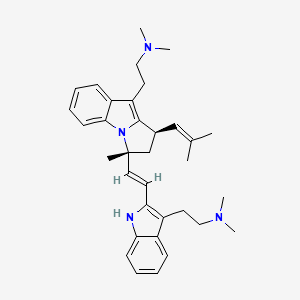

Significance of Flinderole B within Natural Products Chemistry Research

Flinderole B is a dimeric, or bisindole, alkaloid that has garnered significant attention in the field of natural products chemistry due to its novel structure and promising biological activity. nih.govresearchgate.net It was isolated from the plant Flindersia amboinensis, found in Papua New Guinea, alongside its stereoisomer, Flinderole C. mdpi.comgoogle.comacs.org The discovery of the flinderoles was part of a screening campaign to identify new natural product-based antimalarial agents. scispace.com

What distinguishes Flinderole B and its related compounds from other bisindole alkaloids, such as the isomerically related borreverines, are several unique structural features. researchgate.netscispace.com These include a trans-disubstituted olefin linking the two tryptamine-like subunits, a pyrrolidine (B122466) ring with an isobutenyl side-chain, and a methyl quaternary center. scispace.com This unprecedented rearranged skeleton has presented a compelling challenge for synthetic chemists, stimulating the development of new synthetic strategies and reaction methodologies. researchgate.netresearchgate.net

The primary biological significance of Flinderole B lies in its demonstrated antimalarial properties. google.com It has shown selective growth inhibition against chloroquine-resistant strains of the Plasmodium falciparum parasite, the deadliest species of protozoa that causes malaria in humans. mdpi.comscispace.com This activity positions Flinderole B as a valuable lead compound in the urgent search for new antimalarial therapeutics to combat emerging drug resistance. scispace.com Beyond its antimalarial potential, in silico studies have also suggested that Flinderole B could act as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. nih.govbiotechnologia-journal.org The combination of its complex, intriguing architecture and significant bioactivity makes Flinderole B a subject of ongoing interest in total synthesis and medicinal chemistry research. nih.govresearchgate.net

Detailed Research Findings

Subsequent research has focused on both the total synthesis of Flinderole B and the evaluation of its chemical and biological properties. The total synthesis of Flinderole B has been successfully achieved by multiple research groups, often employing biomimetic strategies that mimic its proposed natural formation. nih.govescholarship.org These synthetic routes provide crucial access to the molecule for further study and the creation of analogues. google.com For instance, one approach utilized a gold(I)-catalyzed intramolecular hydroarylation to construct key structural features of the molecule. scispace.com Another biomimetic synthesis involved a Lewis-acid-catalyzed [3+2] cycloaddition reaction. nih.govgoogle.com

In silico computational studies have been conducted to predict the compound's properties. These analyses suggest that Flinderole B has drug-like characteristics and the potential to be absorbed through the human intestine and cross the blood-brain barrier. nih.gov The same studies predicted the compound to be noncarcinogenic and nonmutagenic. nih.govbiotechnologia-journal.org

Biological Activity of Flinderole Alkaloids

The primary reported bioactivity of the flinderole family is their antiplasmodial action. The table below summarizes the inhibitory concentrations against the Dd2 chloroquine-resistant strain of P. falciparum.

| Compound | IC₅₀ (μM) against P. falciparum (Dd2 Strain) |

| Flinderole A | 0.15 - 1.42 |

| Flinderole B | 0.15 - 1.42 |

| Flinderole C | 0.15 - 1.42 |

| Isoborreverine | 0.08 |

| Dimethylisoborreverine | 0.08 |

| Data sourced from multiple reports indicating a range or specific values. mdpi.comgoogle.comresearchgate.netacs.org |

In Silico Bioactivity Predictions for Flinderole B

Computational models have been used to predict the potential biological targets and drug-like properties of Flinderole B.

| Prediction Parameter | Predicted Value/Classification |

| Bioactivity Target | GPCR ligand, Enzyme inhibitor |

| Drug-Likeness Score | 0.37 |

| ADMET - Blood-Brain Barrier | Predicted to cross |

| ADMET - Human Intestinal Absorption | Predicted to permeate |

| ADMET - Carcinogenicity | Predicted non-carcinogenic |

| Data from in silico analysis. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C34H44N4 |

|---|---|

Molecular Weight |

508.7 g/mol |

IUPAC Name |

2-[2-[(E)-2-[(1R,3R)-4-[2-(dimethylamino)ethyl]-1-methyl-3-(2-methylprop-1-enyl)-2,3-dihydropyrrolo[1,2-a]indol-1-yl]ethenyl]-1H-indol-3-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C34H44N4/c1-24(2)22-25-23-34(3,38-32-15-11-9-13-28(32)29(33(25)38)18-21-37(6)7)19-16-31-27(17-20-36(4)5)26-12-8-10-14-30(26)35-31/h8-16,19,22,25,35H,17-18,20-21,23H2,1-7H3/b19-16+/t25-,34-/m0/s1 |

InChI Key |

HVJWOMPADJGOHJ-YFCJDWIGSA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@](N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)/C=C/C4=C(C5=CC=CC=C5N4)CCN(C)C)C |

Canonical SMILES |

CC(=CC1CC(N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)C=CC4=C(C5=CC=CC=C5N4)CCN(C)C)C |

Synonyms |

flinderole B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Flinderole B

Identification of Natural Sources within Flindersia Species

The natural sourcing of Flinderole B is specific to certain species within the Flindersia genus, which is distributed across Australia, New Guinea, New Caledonia, and the Maluku Islands. eurekaselect.comresearchgate.net Research has pinpointed distinct plant species as the origins of the different flinderole alkaloids. acs.orgrmit.edu.vn

The primary natural source of Flinderole B is the Papua New Guinean plant, Flindersia amboinensis. acs.orgnih.govrmit.edu.vn The compound was successfully isolated from the bark of this plant. acs.org The isolation process involved a bioassay-guided fractionation of a methanol (B129727) extract of the bark. acs.org This was followed by multiple purification steps using C18 high-performance liquid chromatography (HPLC) to yield Flinderole B. acs.org Notably, this process also led to the co-isolation of Flinderole C and another known compound, dimethylisoborreverine, from the same plant extract. acs.org

Table 1: Isolation Details of Flinderole B

| Parameter | Description |

|---|---|

| Natural Source | Flindersia amboinensis |

| Geographic Origin | Papua New Guinea |

| Plant Part Used | Bark |

| Extraction Method | Methanol (MeOH) extract |

| Purification Technique | Bioassay-guided C18 HPLC |

| Co-isolated Compounds | Flinderole C, Dimethylisoborreverine |

While Flinderole B is sourced from Flindersia amboinensis, the related compound Flinderole A was isolated from a different species, the Australian plant Flindersia acuminata. acs.orgnih.govrmit.edu.vnnih.gov Flinderole B and Flinderole C are naturally found together in F. amboinensis. acs.orgcoastal.educoastal.edu Therefore, the association of the three novel bis-indole alkaloids—Flinderoles A, B, and C—spans two distinct species within the same genus. acs.orgrmit.edu.vn Flinderole A is unique to F. acuminata, whereas Flinderoles B and C are co-constituents of F. amboinensis. acs.orgnih.gov

Table 2: Natural Distribution of Flinderoles A, B, and C

| Compound | Plant Species | Geographic Location of Plant |

|---|---|---|

| Flinderole A | Flindersia acuminata | Australia |

| Flinderole B | Flindersia amboinensis | Papua New Guinea |

| Flinderole C | Flindersia amboinensis | Papua New Guinea |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Flinderole A |

| Flinderole B |

| Flinderole C |

Structural Elucidation and Stereochemical Aspects of Flinderole B

Advanced Spectroscopic Characterization Methodologies

The definitive structure of Flinderole B was established through the comprehensive application of advanced spectroscopic techniques. researchgate.netrsc.org These methods are crucial for piecing together the complex molecular framework and confirming the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of Flinderole B. scispace.comrsc.org Both ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional techniques like COSY, HSQC, and ROESY, have been employed to assign the complex array of signals and establish the molecule's intricate framework. rsc.orggoogle.com The chemical shifts provide detailed information about the electronic environment of each nucleus, while coupling constants and correlation experiments reveal through-bond and through-space connectivities, respectively. rsc.orgrsc.org

A comparison of NMR data for synthetic Flinderole B with the natural product has been used to confirm its structure. google.com The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orggoogle.com

Table 1: Comparative ¹H and ¹³C NMR Spectral Data for Synthetic and Natural Flinderole B (Data sourced from patent literature comparing synthetic and natural samples) google.com

| Position | Synthetic Flinderole B ¹³C NMR (δ, ppm) | Natural Flinderole B ¹³C NMR (δ, ppm) | Synthetic Flinderole B ¹H NMR (δ, ppm, multiplicity, J in Hz) | Natural Flinderole B ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 2 | 133.5 | 133.6 | - | - |

| 3 | 128.4 | 128.4 | - | - |

| 3a | 64.0 | 64.0 | 4.31 (dd, J = 9.2, 7.8) | 4.31 (dd, J = 9.2, 7.8) |

| 4 | 118.4 | 118.4 | 7.03 (d, J = 8.1) | 7.03 (d, J = 8.1) |

| 5 | 118.9 | 118.9 | 6.94 (t, J = 7.6) | 6.94 (t, J = 7.6) |

| 6 | 124.6 | 124.6 | 7.18 (t, J = 7.7) | 7.18 (t, J = 7.7) |

| 7 | 109.9 | 109.9 | 7.37 (d, J = 8.1) | 7.37 (d, J = 8.1) |

| 7a | 143.9 | 143.9 | - | - |

| 9 | 51.3 | 51.4 | 2.87-2.75 (m) | 2.87-2.75 (m) |

| 10 | 62.8 | 62.8 | 2.87-2.75 (m) | 2.87-2.75 (m) |

| 11 | 25.9 | 25.9 | 2.31 (s) | 2.31 (s) |

| 2' | 131.5 | 131.5 | - | - |

| 3' | 34.4 | 34.4 | 2.87-2.75 (m) | 2.87-2.75 (m) |

| 4' | 114.6 | 114.6 | 7.00 (d, J = 8.1) | 7.00 (d, J = 8.1) |

| 5' | 119.3 | 119.3 | 6.98 (t, J = 7.5) | 6.98 (t, J = 7.5) |

| 6' | 120.5 | 120.5 | 7.23 (t, J = 7.8) | 7.23 (t, J = 7.8) |

| 7' | 110.3 | 110.3 | 7.59 (d, J = 7.8) | 7.59 (d, J = 7.8) |

| 8' | 136.2 | 136.2 | - | - |

| 9' | 126.5 | 126.5 | - | - |

| 10' | 123.6 | 123.6 | 5.26 (d, J = 9.3) | 5.26 (d, J = 9.3) |

| 11' | 133.9 | 133.9 | - | - |

| 12' | 18.2 | 18.2 | 1.81 (s) | 1.81 (s) |

| 13' | 25.8 | 25.8 | 1.82 (s) | 1.82 (s) |

| 14' | 41.6 | 41.6 | 2.22 (dt, J = 12.5, 9.4) | 2.22 (dt, J = 12.5, 9.4) |

| 15' | 18.0 | 18.0 | 0.77 (d, J = 6.8) | 0.77 (d, J = 6.8) |

Computational methods for predicting NMR spectroscopic data have become a powerful tool for both elucidating the structures of new natural products and revising previously proposed structures. rsc.org Software utilizing approaches like neural networks and HOSE-code-based predictions can calculate expected ¹³C NMR chemical shifts. rsc.org By comparing these predicted values with experimental data, researchers can identify inconsistencies and confirm structural assignments. rsc.org While specific computational studies focusing solely on Flinderole B are not extensively detailed in the provided search results, this methodology has been applied to related complex indole (B1671886) alkaloids like harmalidine (B178580) to resolve structural discrepancies. rsc.org The analysis of ¹³C NMR data for harmalidine revealed inconsistencies between reported and predicted values, highlighting the utility of this computational approach in validating the complex structures characteristic of this alkaloid class. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.comresearchgate.net In the analysis of Flinderole B and its analogues, FT-IR spectra provide characteristic signals that confirm the presence of key structural features. rsc.orggoogle.com For instance, the spectra can show absorption bands corresponding to N-H and C-H stretching, C=C stretching from the aromatic indole rings, and C-N stretching vibrations. researchgate.netgoogle.com A patent for Flinderole analogues reports characteristic IR (neat) bands at 2928, 1471, 1453, and 741 cm⁻¹ for a related dimeric compound. google.com This technique complements NMR data by providing a rapid confirmation of the functional groups within the molecular structure. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary vibrational spectroscopic technique to FT-IR. researchgate.netiitj.ac.in It is particularly useful for observing vibrations of non-polar bonds, such as the C=C bonds in aromatic systems, which may be weak in the IR spectrum. iitj.ac.in For complex alkaloids, a combined FT-IR and FT-Raman analysis, supported by theoretical calculations like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. iitj.ac.inorcid.orgresearchgate.net Studies on the related borreverine (B1220021) alkaloids have successfully used this combined approach to perform a complete vibrational assignment of all modes based on potential energy distribution (PED), finding good agreement between observed and scaled theoretical wavenumbers. iitj.ac.inresearchgate.net This detailed vibrational analysis helps to confirm the molecular structure and provides insight into the molecule's stability. researchgate.netiitj.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Stereochemical Investigation of Flinderole B

Flinderole B possesses two stereogenic centers, C3′ and C15, which means it can exist as different stereoisomers. researchgate.net The determination of the relative and absolute stereochemistry is a critical aspect of its structural elucidation. googleapis.com

The chirality of Flinderole B makes it optically active, meaning it rotates the plane of polarized light. researchgate.netmasterorganicchemistry.com The direction and magnitude of this rotation are key physical properties used to characterize its specific enantiomers. masterorganicchemistry.com An initial report on natural flinderoles suggested optical activity, which was inconsistent with a proposed biosynthetic pathway that would produce a racemic (equal mixture of enantiomers) compound. researchgate.net

Subsequent research focused on resolving this inconsistency. researchgate.net Pure enantiomers of Flinderole B were obtained, and their specific rotations were measured. researchgate.net The results showed that the enantiomers rotate plane-polarized light in equal and opposite directions, as expected. researchgate.netmasterorganicchemistry.com These more accurate measurements removed the conflict with the proposed biosynthetic hypothesis. researchgate.net

Table 2: Specific Rotation of Flinderole B Enantiomers researchgate.net

| Enantiomer | Specific Rotation [α] | Conditions |

| (+)-Flinderole B | +48.6° | Sodium D line |

| (-)-Flinderole B | -48.8° | Sodium D line |

The separation of the racemic mixture into its constituent enantiomers was achieved using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The order of elution for the racemate on a Chirobiotic V stationary phase was noted as (-)-flinderole B eluting before (+)-flinderole B. researchgate.net

Enantiomeric Composition Analysis

Flinderole B is produced naturally as a racemic mixture. researchgate.netresearchgate.net This is supported by the proposed biosynthesis, which involves a nonenzymatic dimerization of borrerine (B1196032). researchgate.net The synthesis of pure enantiomers of Flinderole B has been achieved, and their specific rotations were found to be significantly different from those initially reported, which were measured at low concentrations. researchgate.net This finding resolves the inconsistency between the initial report of optical activity and the hypothesis of racemic production through acid-promoted dimerization. researchgate.netresearchgate.net

Identification and Configuration Assignment of Stereogenic Centers (e.g., C3', C15)

Flinderole B possesses two stereogenic centers, C3′ and C15, which are substituted with an isoprenyl group and a methyl group, respectively. researchgate.net The relative configuration of these centers is crucial to its identity. In Flinderole B, the methyl group at C15 and the isoprenyl group at C3' are in a syn configuration. researchgate.net This arrangement distinguishes it from its diastereomer, Flinderole C, which has an anti configuration. researchgate.net The stereochemistry at these centers has been confirmed through total synthesis and detailed NMR analysis. nih.govscispace.com

Table 1: Stereogenic Centers of Flinderole B

| Stereocenter | Substituent | Configuration |

|---|---|---|

| C3' | Isoprenyl | syn to C15 methyl |

| C15 | Methyl | syn to C3' isoprenyl |

Diastereomeric Considerations and Implications in Synthesis

The synthesis of Flinderole B is challenged by the need to control the diastereoselectivity at the C3' and C15 centers. researchgate.net Synthetic strategies have been developed that address this challenge. For instance, in one approach, the methylation of an intermediate precursor resulted in a 2:1 mixture of diastereomers, where the major diastereomer led to the synthesis of Flinderoles A and B, while the minor one yielded Flinderole C. scispace.com This highlights the subtle energy differences between the diastereomeric transition states. The separation of these diastereomers can be difficult, sometimes requiring techniques like reverse-phase HPLC. google.com The development of stereoselective methods, such as gold-catalyzed hydroarylation, has been pivotal in achieving the desired diastereomer for the total synthesis of Flinderole B. nih.gov

Comparative Structural Analysis with Related Bisindole Alkaloids

Flinderole B is a member of the broader class of bisindole alkaloids and shares structural similarities with other members, yet it possesses a unique carbon skeleton. researchgate.netnih.govresearchgate.netiliadint.com

Relationship to Borreverine and Isoboreverine Structural Isomers

Flinderole B is structurally isomeric with borreverine and isoborreverine. researchgate.netnih.govresearchgate.netiliadint.com While they all share the bisindole alkaloid framework, the connectivity of the two indole units differs significantly. nih.goviliadint.com Borreverine and isoborreverine have a more compact, fused ring system, whereas Flinderole B features a more 'open' structure. iliadint.com This structural difference is the result of a rearrangement during the biosynthetic dimerization process. researchgate.net Specifically, Flinderole B is distinguished by a C-3/C-16 trans-disubstituted olefin that links the two tryptamine (B22526) subunits. nih.gov

Characterization of Unprecedented Rearranged Skeleton

The carbon skeleton of the flinderoles, including Flinderole B, is described as an unprecedented rearranged skeleton when compared to the borreverine class of compounds. nih.govresearchgate.netiliadint.comacs.org This novel framework arises from a formal intermolecular [3+2] cycloaddition during its proposed biosynthesis from the monomeric tryptamine diene. google.comgoogleapis.com Key distinguishing features of Flinderole B's structure include the aforementioned trans-disubstituted olefin linkage, a pyrrolidine (B122466) ring with an isobutenyl side-chain, and a quaternary methyl center at C-15. nih.gov The elucidation of this unique structure has been a significant finding in the field of natural product chemistry. iliadint.com

Biosynthetic Pathways of Flinderole Alkaloids

Proposed Biogenetic Routes to the Flinderole Scaffold

The core structure of flinderole alkaloids is believed to originate from the dimerization of a key precursor molecule. thieme-connect.comthieme-connect.de The proposed biosynthetic pathway suggests that the flinderole scaffold is formed through a formal [3+2] cycloaddition reaction. thieme-connect.comgoogle.comorganic-chemistry.org This route stands in contrast to the formation of their structural isomers, the borreverines, which are thought to be formed via a Diels-Alder, or [4+2], cycloaddition. thieme-connect.comorganic-chemistry.orgacs.org

The initial steps in the proposed biogenesis involve the formation of a reactive intermediate from the precursor, which then undergoes dimerization. This process leads to the characteristic pyrrolo[1,2-a]indole scaffold found in the flinderole family. ebin.pub The specific reaction conditions, particularly the acidity of the environment, appear to play a crucial role in directing the reaction towards either the flinderole or borreverine (B1220021) scaffold. thieme-connect.comorganic-chemistry.org

Role of Borrerine (B1196032) as a Key Biosynthetic Precursor

Central to the biosynthesis of flinderole alkaloids is the natural product borrerine. thieme-connect.comresearchgate.netresearchgate.netacs.orgnih.govuh.eduacs.orggdch.deacs.org It is widely accepted that borrerine serves as the biogenetic precursor to the flinderole family. thieme-connect.comuh.edu Borrerine itself is synthesized from tryptamine (B22526). researchgate.netresearchgate.netacs.orgnih.govuh.eduacs.orggoogle.com

The transformation of borrerine into flinderoles involves an acid-promoted dimerization. researchgate.netresearchgate.netacs.orgnih.govacs.orgacs.orggoogle.com This key step highlights the pivotal role of borrerine as the starting point for the construction of the more complex dimeric flinderole structures. cam.ac.uk For the formation of Flinderole B, a direct methylation of borrerine is proposed to occur prior to the acid-catalyzed dimerization. acs.orggoogle.com

Non-Enzymatic Dimerization Hypotheses in Biosynthesis

A significant aspect of the proposed biosynthetic pathway is the hypothesis that the dimerization of borrerine occurs non-enzymatically. researchgate.netresearchgate.net This suggests that the reaction may not require a specific enzyme to proceed, but rather is driven by the chemical reactivity of the precursor under acidic conditions. thieme-connect.com The observation that flinderoles often occur as racemic mixtures in nature supports this hypothesis, as an enzyme-catalyzed reaction would typically produce a single enantiomer. researchgate.netacs.orgresearchgate.net

The non-enzymatic dimerization is thought to proceed through the formation of a resonance-stabilized cation from protonated borrerine, which then reacts with another molecule of borrerine. thieme-connect.com This proposed mechanism provides a plausible explanation for the formation of the flinderole scaffold without the need for enzymatic control.

Insights from Biomimetic Synthetic Strategies into Natural Pathways

Biomimetic synthesis, which mimics the proposed biosynthetic pathways, has provided strong support for the hypothesized natural formation of flinderole alkaloids. organic-chemistry.orgresearchgate.netresearchgate.netacs.orguh.eduacs.orgacs.orgacs.org These synthetic efforts have successfully replicated the conversion of borrerine into flinderoles, often in a few simple steps. thieme-connect.comresearchgate.netresearchgate.netacs.orgnih.govuh.eduacs.org

Key findings from biomimetic studies include:

Acid-Catalyzed Dimerization: The treatment of borrerine with acid has been shown to yield flinderole alkaloids, confirming the feasibility of the proposed acid-promoted dimerization. organic-chemistry.orgacs.orgnih.govacs.orgacs.orggoogle.com

Selective Formation: Different acids can selectively produce either flinderoles or their isomers. For instance, acetic acid tends to favor the formation of flinderoles A and C, while stronger acids like trifluoroacetic acid can lead to the thermodynamically more stable isoborreverine. thieme-connect.comorganic-chemistry.org This provides insight into how reaction conditions can dictate the final product in a natural setting.

Synthesis of Flinderole B: The synthesis of Flinderole B has been achieved by first methylating borrerine with an agent like methyl triflate, followed by acid treatment. thieme-connect.comacs.orggoogle.com This two-step process in the lab mirrors the proposed biosynthetic sequence. acs.orggoogle.com

Chemical Synthesis Methodologies for Flinderole B and Its Analogues

Total Synthesis Approaches to the Flinderole Core Structure

The journey towards the total synthesis of Flinderole B has been marked by the development of several elegant and diverse strategies. These approaches have not only provided access to these biologically important molecules but have also spurred the development of new synthetic methods. The core structure of the flinderoles is distinguished by a unique pyrrolidine (B122466) ring fused to one of the indole (B1671886) moieties and a trans-disubstituted olefin linking the two indole units. nih.gov

Historical Development of Synthetic Routes

Initial synthetic endeavors were guided by biomimetic hypotheses, considering the dimeric nature of the flinderoles. acs.orgacs.org A significant breakthrough was the development of a biomimetic strategy that mirrors the proposed biosynthesis of these compounds. acs.org This approach involves the acid-promoted dimerization of borrerine (B1196032), a related natural product, to furnish not only the flinderoles but also their structural isomers, the borreverines. acs.orgnih.govresearchgate.net This biomimetic approach proved to be remarkably efficient, yielding Flinderoles A, B, and C, as well as other related alkaloids, in just three steps from tryptamine (B22526). acs.org

Protecting-Group-Free Synthetic Strategies

A significant advancement in the synthesis of flinderole alkaloids has been the development of protecting-group-free strategies. acs.orgresearchgate.net These approaches enhance synthetic efficiency by minimizing the number of steps required for the introduction and removal of protecting groups. One such strategy culminated in a six-step total synthesis of all the flindersia alkaloids, including Flinderoles A, B, and C. nih.govacs.org This biomimetic approach utilized a scalable and catalytic formal [3+2] cycloaddition and a Diels-Alder reaction. nih.govacs.org The absence of protecting groups streamlines the synthetic process, making it more atom-economical and environmentally friendly.

Evaluation of Linear vs. Convergent Synthetic Efficiencies

The gold(I)-catalyzed synthesis of Flinderoles B and C is a prime example of a convergent strategy. nih.govscispace.com The two indole fragments were synthesized separately and then united via a Horner-Wadsworth-Emmons olefination to construct the bridging alkene. scispace.com This convergent approach is believed to allow for the rapid assembly of the complex flinderole scaffold and provides a platform for the synthesis of a wide array of analogues. nih.gov

| Synthetic Strategy | Key Features | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference(s) |

| Biomimetic Dimerization | Acid-promoted dimerization of borrerine. | 3 | Not explicitly stated for Flinderole B alone, but effective for the family. | acs.orgresearchgate.net |

| Formal [3+2] Cycloaddition | Stereo- and regioselective reaction of a tertiary alcohol and an olefin. | 11 | 17.2% | acs.orgacs.orgnih.gov |

| Gold(I)-Catalyzed Hydroarylation | Convergent approach with a key gold-catalyzed cyclization. | 14 | 4% | nih.govscispace.com |

| Protecting-Group-Free Synthesis | Biomimetic approach avoiding protecting groups. | 6 | Not explicitly stated for Flinderole B alone, but efficient for the family. | nih.govacs.org |

Key Organic Transformations in Flinderole B Synthesis

The successful synthesis of Flinderole B has relied on the application of several powerful and innovative organic transformations. These key reactions have been instrumental in constructing the complex and stereochemically rich framework of the molecule.

Gold(I)-Catalyzed Hydroarylation of Allenes with Indole Substrates

A cornerstone of a prominent total synthesis of Flinderole B is the gold(I)-catalyzed intramolecular hydroarylation of an allene (B1206475) with an indole substrate. scispace.comrsc.orgescholarship.orgresearchgate.net This powerful transformation simultaneously establishes the pyrrolidine ring and the isobutenyl side chain, two of the defining structural features of the flinderole scaffold. nih.govscispace.com

The reaction involves the cyclization of an N-tethered indolyl-allene, where the C2 position of the indole acts as the nucleophile. uea.ac.uk The use of a gold(I) catalyst, specifically an N-heterocyclic carbene (NHC) catalyst like IPrAuSbF6, was found to be crucial for achieving high yields of the desired pyrrolidine product as a single diastereomer. scispace.com This gold-catalyzed cyclization showcases the ability of gold(I) complexes to act as potent π-acids, activating the allene for nucleophilic attack under mild conditions. escholarship.org This key step highlights the power of modern transition metal catalysis in the efficient construction of complex natural products. scispace.comrsc.orgescholarship.orgresearchgate.net

Acid-Catalyzed Dimerization Reactions for Bisindole Formation

The formation of the bisindole core of Flinderole B has been elegantly achieved through acid-catalyzed dimerization reactions. acs.orgnih.gov This biomimetic approach is inspired by the proposed biosynthetic pathway of the flinderole alkaloids. acs.orgacs.org

Formal [3+2] Cycloaddition and Diels-Alder Reactions in Alkaloid Construction

A cornerstone in the synthesis of the Flinderole B framework is the application of cycloaddition reactions to construct the core heterocyclic systems. Specifically, a formal [3+2] cycloaddition has been a key strategy for assembling the pyrrolidine ring, a distinguishing feature of the flinderole scaffold. This reaction, often catalyzed by a Lewis acid, facilitates the dimerization of monomeric tryptamine-derived precursors.

In a biomimetic approach, an acid-catalyzed dimerization reaction of a tertiary alcohol derived from tryptamine leads to the formation of the Flinderole B skeleton. This process is believed to involve an in situ generation of a diene, which then undergoes a formal intermolecular [3+2] cycloaddition. Various Lewis acids, such as copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃OEt₂), have been screened to optimize this key dimerization step.

Furthermore, the synthesis of related borreverine (B1220021) alkaloids, which are isomeric to the flinderoles, can occur concurrently through a competing Diels-Alder reaction pathway. The stereochemical outcome of the dimerization, leading to either the flinderole or borreverine skeleton, can be influenced by the reaction conditions, with the borreverine structure arising from a less favorable exo-Diels-Alder reaction. This highlights the delicate balance and mechanistic complexity inherent in these cycloaddition-based strategies.

| Reaction Type | Key Features | Application in Flinderole B Synthesis |

| Formal [3+2] Cycloaddition | Lewis acid-catalyzed, Dimerization of tryptamine derivatives | Construction of the pyrrolidine ring system |

| Diels-Alder Reaction | Competes with [3+2] cycloaddition | Formation of isomeric borreverine alkaloids |

Horner–Wadsworth–Emmons Olefination for Bridging Alkene Construction

A crucial step in the convergent synthesis of Flinderole B is the formation of the bridging alkene that links the two indole moieties. The Horner–Wadsworth–Emmons (HWE) olefination has proven to be an effective and reliable method for constructing this C-C double bond.

This strategy involves the reaction of a phosphonate-stabilized carbanion, typically derived from a tryptamine unit bearing a benzylic phosphonate (B1237965) at the C-2 position, with an aldehyde functional group on the other indole fragment. The convergent nature of this approach allows for the independent synthesis of the two complex indole fragments, which are then coupled in a later stage. While effective, the reaction conditions, such as the choice of base and temperature, can be critical for achieving good yields of the desired alkene product.

Alpha-Indole Enolate Alkylations for Quaternary Center Formation

The synthesis of Flinderole B presents the challenge of constructing a sterically hindered quaternary carbon center at the C-15 position. A key strategy to address this is the α-alkylation of an indole enolate. This method involves the generation of an enolate from an N-acyl indole derivative, which is then reacted with an appropriate electrophile to install the desired alkyl group.

In one synthetic route, this strategy is employed to introduce an allene moiety, which is a precursor for a subsequent gold-catalyzed cyclization. The choice of base is critical to control the regioselectivity of the alkylation, as ambident reactivity of the indole enolate can lead to undesired N-alkylation. The use of lithium hexamethyldisilazide (LiHMDS) has been shown to favor the desired C-alkylation, leading to the formation of the crucial quaternary center.

Biomimetic Synthetic Strategies

Inspired by the proposed biosynthetic pathways of flindersial alkaloids, biomimetic strategies have emerged as powerful tools for the total synthesis of Flinderole B and its congeners. These approaches often feature a key dimerization step that mimics the natural formation of these complex bisindole alkaloids.

Synthesis from Tryptamine Derivatives

A highly efficient and concise biomimetic synthesis

Advanced and Green Chemistry Techniques in Flinderole Synthesis

Application of Flow Chemistry Platforms for Scalable Production

The synthesis of complex natural products like Flinderole B for large-scale applications, such as pharmaceutical development, necessitates production methods that are efficient, safe, and scalable. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to meet these demands, offering significant advantages over traditional batch processing. These benefits include enhanced reaction control, improved safety profiles, and straightforward scalability.

In the context of Flinderole B and its related bisindole alkaloids, flow chemistry has been explored to facilitate key synthetic transformations. Researchers have investigated the use of flow chemistry platforms for the synthesis of borrerine-derived alkaloids, which are structural relatives of the flinderoles. One notable approach involves passing a solution of borrerine, a related alkaloid, through a cartridge containing a solid-supported Lewis acid. This method has been shown to selectively produce isoborreverine, a key intermediate, without the need for extensive purification. cam.ac.uk This demonstrates the potential of flow chemistry to streamline the synthesis of the core bisindole scaffold. The principles of this method are directly applicable to the synthesis of Flinderole B, suggesting a viable route for its scalable production.

The application of flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as photochemical reactions or those involving highly reactive intermediates. While not yet applied to the total synthesis of Flinderole B in a fully continuous manner, the successful application of flow chemistry to the synthesis of other complex molecules, like the antimalarial drug Artemisinin, underscores the potential of this technology. oup.com The development of a continuous-flow synthesis of Flinderole B would likely involve the telescoping of several reaction steps, minimizing manual handling and purification, and ultimately leading to a more efficient and cost-effective production process.

Asymmetric Synthesis Approaches for Enantiomerically Pure Products

The stereochemical complexity of Flinderole B, which contains multiple stereocenters, presents a significant challenge for synthetic chemists. The development of asymmetric synthesis methodologies is crucial for obtaining enantiomerically pure Flinderole B, which is essential for understanding its biological activity and for potential therapeutic applications. Several innovative strategies have been developed to address this challenge, focusing on the stereocontrolled construction of the key structural motifs of the molecule.

Another powerful strategy for the asymmetric synthesis of Flinderole B involves the use of gold catalysis. A gold(I)-catalyzed hydroarylation of an allene with indole has been successfully employed to construct the pyrrolidine and isobutenyl functionalities unique to the flinderoles. researchgate.netscispace.comrsc.org This key step sets the stage for the subsequent construction of the bisindole framework. Other important transformations in this synthetic route include a convergent Horner-Wadsworth-Emmons olefination to form the bridging alkene and a novel strategy for the alkylation of α-indole enolates. researchgate.netrsc.org

The table below summarizes some of the key findings from the research on the asymmetric synthesis of Flinderole B and its analogues.

Table 1: Key Strategies in the Asymmetric Synthesis of Flinderole B

| Strategy | Key Reaction | Catalyst/Reagent | Key Findings | Citations |

|---|---|---|---|---|

| Biomimetic Synthesis | Formal [3+2] Cycloaddition | Lewis Acids (e.g., TMSOTf, Yb(OTf)₃, Sc(OTf)₃) | Achieved the first total synthesis of Flinderole B and C with high stereoselectivity. | acs.orggoogle.com |

| Gold-Catalyzed Synthesis | Allene Hydroarylation | Gold(I) Complexes | Successfully established the unique pyrrolidine and isobutenyl functionalities of the flinderoles. | researchgate.netscispace.comrsc.org |

| Convergent Synthesis | Horner-Wadsworth-Emmons Olefination | Not Specified | Enabled the efficient construction of the bridging alkene in the bisindole structure. | researchgate.netrsc.org |

Further research in this area continues to explore new catalytic systems and synthetic strategies to improve the efficiency and enantioselectivity of the synthesis of Flinderole B and its analogues, paving the way for more in-depth biological studies and potential drug development.

Structure Activity Relationship Sar Studies of Flinderole B and Its Analogues

Antiplasmodial Activity and Potency Evaluation

Research into the natural product library for new therapeutic agents has identified Flinderole B and its analogues as compounds with significant antiplasmodial properties. nih.govnih.gov Laboratory studies have demonstrated their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

The potency of the flinderole alkaloids has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Flinderole B, along with Flinderoles A and C, exhibits selective antiplasmodial activity with IC50 values in the sub-micromolar to low-micromolar range. nih.govnih.gov

| Compound | Antiplasmodial Activity (IC50) against P. falciparum Dd2 Strain (µM) |

|---|---|

| Flinderole A | 0.15 - 1.42 |

| Flinderole B | 0.15 - 1.42 |

| Flinderole C | 0.15 - 1.42 |

Note: The source provides a range for the IC50 values for Flinderoles A-C collectively. nih.govnih.gov

A critical aspect of the antiplasmodial evaluation of Flinderole B is its efficacy against drug-resistant parasite strains. The emergence and spread of chloroquine-resistant P. falciparum have compromised malaria control efforts globally, necessitating the discovery of novel compounds with different mechanisms of action.

Studies have specifically demonstrated that Flinderole B and its related compounds are effective against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov The reported IC50 values, falling between 0.15 and 1.42 µM, indicate that the flinderole scaffold is a promising starting point for the development of new antimalarials that can overcome existing resistance mechanisms. nih.govnih.gov

Exploration of Other Investigated Biological Activities

Beyond its antiplasmodial effects, the unique chemical architecture of Flinderole B has prompted investigations into other potential therapeutic applications.

Based on available scientific literature, there is limited specific research into the antitrypanosomal activity of Flinderole B. While other indole (B1671886) alkaloids have been investigated for their effects against trypanosomes, dedicated studies focusing on Flinderole B are not prominently documented.

In the search for inhibitors of the SARS-CoV-2 virus, computational or in silico studies have explored the potential of various natural products. One such study identified Flinderole B as a potential inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the virus's RNA genome. Molecular docking simulations suggested that Flinderole B could bind to the RdRp enzyme. These computational findings propose that Flinderole B might impede the replication and transcription of the SARS-CoV-2 genome by targeting this key protein, although this has yet to be confirmed by in vitro or in vivo experiments.

Identification of Key Structural Modulations Influencing Activity

The distinct biological activity of the flinderoles is attributed to their unique molecular structure, which sets them apart from isomerically related compounds like the borreverines. Key structural features that are considered important for their activity include:

A C-3/C-16 trans-disubstituted olefin that links the two tryptamine (B22526) subunits. nih.gov

A pyrrolidine (B122466) ring that features an isobutenyl side-chain. nih.gov

A methyl quaternary center located at the C-15 position. nih.gov

These features contribute to the specific three-dimensional shape and electronic properties of the molecule, which are crucial for its interaction with biological targets.

Specific structure-activity relationship studies detailing the impact of methylating the C-3 ethyleneamine side chain of Flinderole B on its biological potency are not extensively available in the reviewed literature. While total synthesis routes have been developed that could allow for the creation of such analogues, dedicated studies examining how N-methylation on this side chain affects antiplasmodial or other activities have not been widely published. nih.gov

Influence of Stereochemistry and Chiral Centers on Biological Efficacy

The stereochemistry of a molecule, dictated by its chiral centers, is a critical determinant of its interaction with biological targets, which are themselves chiral. In the context of Flinderole B and its analogues, the specific three-dimensional arrangement of atoms significantly influences their biological efficacy. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological profiles, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). mdpi.comkhanacademy.org

While specific studies focusing exclusively on the stereochemical influence of Flinderole B's chiral centers on its biological activity are not extensively detailed in the reviewed literature, the principles of stereochemistry in drug action are well-established. For many classes of compounds, including indole alkaloids, chirality can affect not only the binding affinity to a target receptor or enzyme but also the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.commdpi.com For instance, research on other chiral compounds has demonstrated that stereoisomers can have vastly different biological activities, with one being therapeutic and the other inactive or even toxic. mdpi.com The precise orientation of functional groups at a chiral center is crucial for optimal interaction with the binding site of a biological target. khanacademy.org

The total synthesis of Flinderole B and C has been achieved through methods that control stereochemistry, such as highly stereo- and regioselective [3 + 2] cycloaddition reactions, underscoring the importance of obtaining specific stereoisomers for biological evaluation. nih.govgoogle.com The development of synthetic strategies that allow for the creation of specific stereoisomers is essential for exploring the structure-activity relationship (SAR) and identifying the most potent and selective analogues.

Effects of Indole Scaffold Substitutions and Hybridizations

The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications to this core structure in Flinderole B analogues can lead to significant changes in biological activity. chula.ac.thbenthamscience.com Structure-activity relationship (SAR) studies often involve the introduction of various substituents onto the indole ring system to probe the electronic and steric requirements for optimal interaction with biological targets.

For instance, studies on other indole-based compounds have shown that the nature and position of substituents on the indole scaffold are critical for activity. nih.gov Aromatic system substitutions, such as replacing an indole ring with a benzimidazole, or altering the linkage points between indole moieties (e.g., 5-5', 5-6', 6-5' vs. 6-6' linkages), have been shown to significantly impact binding affinity and biological efficacy in other bisindole series. nih.gov Generally, a 6-6' linkage in certain bisindoles has been found to allow for a more compact molecular shape, which can be favorable for fitting into the binding pocket of a target protein. nih.gov

The hybridization of the indole scaffold with other pharmacologically active moieties is another strategy to enhance or modulate the biological profile of Flinderole B analogues. This approach aims to combine the structural features of two different classes of compounds to create a new molecule with potentially synergistic or novel activities. The indole framework's versatility makes it an ideal candidate for such molecular hybridization. chula.ac.th

Synthesis and Biological Evaluation of Flinderole B Analogues and Derivatives

The synthesis of analogues and derivatives of Flinderole B is a key strategy for exploring its structure-activity relationship (SAR) and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.orgmdpi.commdpi.com Various synthetic approaches have been developed to create a diverse library of Flinderole B-related molecules for biological screening. nih.govnih.gov

Bisindole Derivatives for SAR Exploration

Flinderole B belongs to the bisindole class of alkaloids, and the synthesis of various bisindole derivatives is central to understanding its SAR. nih.govresearchgate.net Research has shown that even minor structural modifications to the bisindole framework can lead to significant changes in biological activity. nih.gov For example, in other bisindole systems, the linkage between the two indole units has been identified as a critical determinant of activity. nih.gov

Synthetic strategies often focus on creating libraries of bisindole compounds with variations in the substituents on the indole rings and the nature of the linker connecting them. nih.govmdpi.com These derivatives are then subjected to biological assays to determine how these modifications affect their efficacy. For example, the introduction of halogen atoms or trifluoromethyl groups can enhance lipophilicity and potentially improve activity. mdpi.com

Indole-Sulfonamide Derivatives and Their Activities

The incorporation of a sulfonamide moiety into the indole scaffold represents a common strategy in medicinal chemistry to generate novel bioactive compounds. nih.govacs.org A library of 44 indole-sulfonamide derivatives was investigated for their cytotoxic and antimalarial effects. nih.gov While monoindoles were found to be inactive, most of the bisindole and trisindole derivatives exhibited antimalarial activity, with IC50 values in the range of 2.79–8.17 μM against the K1 multidrug-resistant strain of P. falciparum. nih.govacs.org The most potent compound in this series was a 4-OCH3 derivative. nih.govacs.org

In terms of anticancer activity, many of the studied indole-sulfonamides showed activity against the MOLT-3 cell line. nih.govacs.org Notably, hydroxyl-containing bisindoles displayed broader anticancer activity against other tested cancer cell lines. nih.gov For instance, against the HepG2 cell line, all bisindoles with a hydroxyl group exhibited cytotoxic activity, with some derivatives being more potent than the reference drug etoposide. acs.org These findings highlight the potential of combining the indole and sulfonamide pharmacophores to develop new therapeutic agents. nih.gov

Design and Synthesis of Other Structure-Based Analogues

The rational design and synthesis of other structure-based analogues of Flinderole B are guided by an understanding of its SAR and potential biological targets. rsc.orgmdpi.comresearchgate.netnih.gov This approach involves creating molecules with specific structural modifications intended to enhance interactions with a target or improve physicochemical properties. nih.gov

Synthetic efforts have focused on developing convergent and flexible routes that allow for the introduction of diverse functional groups at various positions of the Flinderole B scaffold. nih.gov For example, a gold(I)-catalyzed intramolecular hydroarylation of a pendant allene (B1206475) has been a key step in the total synthesis of Flinderole B and C, a method that also provides access to a broad array of analogues. rsc.orgnih.gov This convergent strategy allows for the rapid assembly of the complex molecular architecture and facilitates the exploration of SAR. nih.gov The biological evaluation of these synthesized analogues against various disease models, such as cancer cell lines and malaria parasites, is crucial for identifying lead compounds for further development. mdpi.comnih.gov

Comparative SAR with Structurally Related Indole Alkaloids (e.g., Borreverines, Isoboreverines)

Flinderole B is structurally related to other bisindole alkaloids, such as the borreverines and isoborreverines. nih.gov A comparative analysis of their structure-activity relationships (SAR) can provide valuable insights into the structural features that govern their biological activities.

Flinderoles are distinguished from the isomerically related borreverines by three key structural features:

A C-3/C-16 trans-disubstituted olefin that links the two tryptamine subunits. nih.gov

A pyrrolidine ring that includes an isobutenyl side-chain on the eastern portion of the molecule. nih.gov

A methyl quaternary center at the C-15 position. nih.gov

These structural differences likely account for the observed variations in their biological profiles. While both classes of compounds may share some common biological targets due to the presence of the bisindole scaffold, the unique functionalities of the flinderoles can lead to different binding modes or interactions with their targets, resulting in altered potency or selectivity. nih.gov

The novel and rearranged skeleton of the flinderoles compared to their borreverine (B1220021) isomers has been a point of interest in natural product chemistry and drug discovery. nih.gov Understanding how these distinct structural motifs influence biological activity is a key aspect of the SAR studies in this family of alkaloids. The synthesis of hybrid molecules that combine features of both flinderoles and borreverines could be a promising strategy for developing new analogues with unique and potentially enhanced therapeutic properties.

Below is an interactive data table summarizing the antimalarial activity of selected indole-sulfonamide derivatives.

| Compound ID | R Group | IC50 (μM) vs. P. falciparum (K1 strain) |

| 11 | 4-OCH₃ | 2.79 |

| Series B-I | Various | 2.79 - 8.17 |

| Series J | Various | 2.79 - 8.17 |

| Series A | Various | Inactive |

Data sourced from investigations on indole-sulfonamide derivatives. nih.govacs.org

Mechanisms of Biological Action Molecular and Cellular Levels

Inhibition of Hemozoin Formation as a Primary Mechanism

A primary mechanism of action for Flinderole B and related indole-based compounds is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, or the "malaria pigment". nih.govresearchgate.net In vitro assays have shown that flinderoles can directly bind to heme, which disrupts the polymerization process. nih.gov This interruption of heme detoxification is a crucial component of their antiplasmodial effect. researchgate.net

Elucidation of Novel Mechanisms of Action Distinct from Established Antimalarials

While the inhibition of hemozoin formation is a shared characteristic with quinoline-based antimalarials like chloroquine, studies indicate that Flinderole B employs a distinct mechanism. nih.gov Indole-based compounds, including flinderoles, demonstrate potent activity against chloroquine-resistant strains of Plasmodium, suggesting a mode of action that circumvents existing resistance pathways. nih.govresearchgate.net

Research on related bisindole analogues, such as dimethylisoborreverine, reveals that treatment leads to an abnormal morphology of the parasite's digestive food vacuole and a marked reduction in hemozoin formation. nih.govresearchgate.net This suggests that while the end result is the inhibition of heme polymerization, the pathway through which Flinderole B achieves this differs from that of established drugs, highlighting a novel therapeutic approach. nih.govresearchgate.net The potential for such compounds to act via a different mechanism is a key reason for the interest in them as potential treatments for resistant malaria. researchgate.net

Molecular Target Identification and Ligand-Target Interaction Studies

To better understand the specific molecular interactions of Flinderole B, researchers have used computational methods like molecular docking. mdpi.com These in-silico studies help predict how a ligand, such as Flinderole B, might bind to a protein target. mdpi.com Such investigations have identified several potential targets for the compound. For instance, molecular docking studies have shown that Flinderole B exhibits a binding preference for pteridine (B1203161) reductase 1 (PTR1) from Leishmania major, another protozoan parasite. mdpi.com

In addition to its antiparasitic activities, Flinderole B has been investigated for other therapeutic potential, leading to the identification of other molecular targets. One significant area of in-silico research has been its interaction with the RNA-dependent RNA polymerase (RdRp) enzyme, a critical component for the replication of RNA viruses like SARS-CoV-2. biotechnologia-journal.orgnih.govnih.gov

Computational analyses using molecular docking and molecular dynamics (MD) simulations were performed to model the binding of Flinderole B to the RdRp enzyme. biotechnologia-journal.orgnih.gov The results of these simulations suggest that Flinderole B can effectively bind to the enzyme. nih.gov The stability of this interaction was validated through a 100-nanosecond MD simulation. nih.govresearchgate.net This computational research posits that by binding to RdRp, Flinderole B could potentially impede viral genome replication and transcription. biotechnologia-journal.orgnih.gov

The specific amino acid residues within the RdRp protein that are key to forming the interaction with Flinderole B have been identified through these simulations. biotechnologia-journal.orgnih.gov

Table 1: Key Interacting Amino Acid Residues in the Flinderole B-RdRp Complex

| Interacting Residue |

| Asp-618 |

| Asp-623 |

| Arg-624 |

| Asp-760 |

| Asp-761 |

Source: Data derived from in-silico molecular dynamics simulation studies. biotechnologia-journal.orgnih.govnih.gov

Advanced Computational and Theoretical Studies on Flinderole B

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets and elucidating the binding interactions of ligands like Flinderole B.

Several in silico studies have employed molecular docking to screen Flinderole B against various protein targets. These simulations have identified Flinderole B as a potential inhibitor for a range of enzymes from different pathogens. For instance, docking studies have investigated its binding affinity for the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. biotechnologia-journal.orgnih.gov In these simulations, Flinderole B was found to interact with key amino acid residues in the RdRp binding pocket, including Asp-618, Asp-760, Asp-623, Arg-624, and Asp-761. biotechnologia-journal.orgresearchgate.net

Further computational screenings have shown the potential of Flinderole B to bind to other viral and protozoan proteins. It showed notable docking to the Zika virus (ZIKV) NS2B-NS3 protease and the ZIKV NS5 RNA-dependent RNA polymerase, where it preferentially docked into a specific allosteric site known as site B. nih.govscispace.com It has also been identified as a docking ligand for the pteridine (B1203161) reductase 1 (PTR1) of Leishmania major and the RdRp of the Dengue virus. mdpi.comnih.gov These studies collectively highlight the broad-spectrum potential of Flinderole B and provide a structural basis for its inhibitory activity, ranking it as a promising candidate for lead discovery and development. mdpi.com

| Target Protein | Organism | Key Findings/Interacting Residues | Reference |

|---|---|---|---|

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Identified as a potential inhibitor. Interacting residues include Asp-618, Asp-760, Asp-623, Arg-624, Asp-761. | biotechnologia-journal.orgresearchgate.net |

| NS2B-NS3 Protease | Zika Virus (ZIKV) | Showed notable docking to the protease. | nih.govscispace.com |

| NS5 RNA-dependent RNA polymerase (RdRp) | Zika Virus (ZIKV) | Docked preferentially into allosteric site B. | scispace.com |

| Pteridine Reductase 1 (PTR1) | Leishmania major | Showed docking preference for the enzyme. | mdpi.com |

| RNA-dependent RNA polymerase (RdRp) | Dengue Virus (DENV) | Docked preferentially at the GTP site. | nih.gov |

| Hac1p and Ire1p (UPR pathway) | Candida auris | Showed a good drug-likeness score in screening. | rjptonline.org |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations provide a detailed view of the conformational changes and the dynamic behavior of the complex in a simulated physiological environment.

For the Flinderole B-RdRp complex from SARS-CoV-2, MD simulations were conducted for a period of 100 nanoseconds (ns) to validate the initial docking results. biotechnologia-journal.orgnih.gov The simulations confirmed the stability of the interaction between Flinderole B and the RdRp protein. biotechnologia-journal.org The analysis of the simulation trajectory reaffirmed that residues such as Asp-618, Asp-760, Asp-623, Arg-624, and Asp-761 are key interacting partners that maintain the stability of the Flinderole B-RdRp complex. biotechnologia-journal.orgresearchgate.net Such studies are crucial as they support the mechanistic interpretations derived from docking and provide stronger evidence for the ligand's potential to act as a stable inhibitor. researchgate.net

| Protein Complex | Simulation Duration | Key Findings | Reference |

|---|---|---|---|

| Flinderole B-RdRp (SARS-CoV-2) | 100 ns | The simulation confirmed the stability of the docked complex. Key interacting residues (Asp-618, Asp-760, Asp-623, Arg-624, Asp-761) were validated. | biotechnologia-journal.orgnih.govresearchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. flinders.edu.aubenthamdirect.com For complex natural products like Flinderole B, DFT calculations are employed to understand their intrinsic electronic properties and reactivity. acs.org

Theoretical studies on related indole (B1671886) alkaloids utilize DFT methods, such as the M06-2X or B3LYP functional with basis sets like 6-311++G(d,p), to perform full geometry optimization and compute harmonic wavenumbers. researchgate.net These calculations provide insights into the molecule's stability, electronic band structure, and the free energies of reactions. flinders.edu.auresearchgate.net Such analyses are fundamental in predicting how Flinderole B might behave in chemical reactions and biological interactions, forming a basis for understanding its mechanism of action at an electronic level. benthamdirect.comacs.org

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and identify its reactive sites. researchgate.netnih.gov The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For pharmacologically active molecules, MEP analysis helps in understanding how they interact with biological receptors. nih.gov In studies of related alkaloid structures, MEP maps are generated to elucidate the reactive sites. researchgate.netresearchgate.net Typically, regions of negative electrostatic potential, often associated with heteroatoms like oxygen and nitrogen, are critical for forming hydrogen bonds and other key interactions within a protein's binding site. nih.gov This analysis can pinpoint the specific atoms or functional groups on Flinderole B that are most likely to engage in binding with a target protein.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Phenomena

In the context of complex alkaloids, NBO analysis is performed to gain a deeper insight into the electronic interactions that confer stability. researchgate.net The analysis can identify significant interactions, such as n → σ* transitions, which involve the donation of electron density from a lone pair (n) of an atom to an antibonding orbital (σ*) of a neighboring bond. researchgate.net These intramolecular charge transfers contribute to the delocalization of electron density, which in turn enhances the molecular stability of the compound. researchgate.netresearchgate.net

In Silico Screening and Cheminformatics Approaches in Lead Optimization

In silico screening involves the use of computational methods to search large databases or virtual libraries of compounds to identify molecules with a desired biological activity. nih.gov Flinderole B has been identified through such screenings of phytochemical libraries as a potential antiviral and antifungal agent. biotechnologia-journal.orgnih.govrjptonline.org

These cheminformatics approaches utilize a variety of computational tools. For instance, the initial identification often involves docking simulations using software like the PatchDock webserver or Molegro Virtual Docker. biotechnologia-journal.orgnih.gov Ligand structures are prepared and optimized using specific force fields, such as MMFF, to generate realistic conformations before docking. nih.gov Compounds like Flinderole B that show promising docking scores and favorable properties (such as obeying Lipinski's rule of five) are prioritized for further investigation, demonstrating the power of in silico screening in accelerating the process of lead discovery and optimization. nih.govscispace.comrjptonline.org

Computational Prediction of ADMET Properties (Focus on Methodologies)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. biotechnologia-journal.org Various computational methodologies are employed for this purpose, many of which rely on machine learning algorithms and molecular fingerprints. d-nb.info

Web-based servers like admetSAR are commonly used to predict the ADMET profile of compounds like Flinderole B. biotechnologia-journal.orgnih.gov These platforms utilize models built from large datasets of compounds with experimentally determined properties. The methodologies often involve machine learning methods such as random forest, k-nearest neighbors, and support vector machines. biotechnologia-journal.org The input for these models is typically a representation of the molecule's structure in the form of molecular fingerprints (e.g., MACCS, Morgan fingerprints) or graph-based signatures. d-nb.info Through these methods, Flinderole B has been predicted to be non-carcinogenic, non-mutagenic, non-irritant, and non-tumorigenic, giving it a favorable preliminary safety profile. biotechnologia-journal.orgnih.gov

| Methodology/Platform | Description | Predicted Properties | Reference |

|---|---|---|---|

| Web Servers (e.g., admetSAR 2.0) | Utilize pre-built models based on large datasets of known compounds. Often employ machine learning algorithms. | Human intestinal absorption, blood-brain barrier penetration, carcinogenicity, mutagenicity, hepatotoxicity. | biotechnologia-journal.orgnih.gov |

| Machine Learning Models | Algorithms like Random Forest, k-Nearest Neighbors (k-NN), and Support Vector Machines (SVM) are trained to classify or predict properties. | Toxicity endpoints (e.g., AMES toxicity), metabolic properties (e.g., Cytochrome P450 inhibition). | biotechnologia-journal.orgd-nb.info |

| Molecular Fingerprints | Structural keys (e.g., MACCS) or circular fingerprints (e.g., Morgan/ECFP) that encode molecular structure into bitstrings for use in machine learning models. | Used as the input to predict a wide range of ADMET properties. | d-nb.info |

| Graph-Based Signatures | Represents the molecule as a graph to capture topological features, which are then used to build predictive models. | Central ADMET properties like absorption, metabolism, and toxicity. | d-nb.info |

Future Directions and Emerging Research Perspectives on Flinderole B

Development of Novel and More Efficient Synthetic Pathways

The intricate structure of Flinderole B presents a significant challenge for synthetic chemists. While biomimetic and other synthetic routes have been established, the development of more efficient and scalable pathways is a critical future direction. researchgate.netuh.edu Current strategies, such as those involving the acid-promoted dimerization of borrerine (B1196032) or gold-catalyzed allene (B1206475) hydroarylation, have paved the way for accessing Flinderole B and its analogs. researchgate.netuh.eduscispace.comnih.gov

Future efforts will likely focus on:

Catalytic Methods: Exploring novel catalysts to achieve higher efficiency and selectivity in key bond-forming reactions. Gold(I) catalysis has already shown promise in this area. scispace.comnih.govuea.ac.uk

Protecting-Group-Free Syntheses: Developing synthetic sequences that minimize the use of protecting groups to streamline the process and reduce step count. nih.gov

A notable biomimetic synthesis has been achieved, yielding Flinderole B and C from tryptamine (B22526) in a limited number of steps, highlighting a potential avenue for scalable production. researchgate.netresearchgate.net

Deeper Elucidation of Stereoselective Control in Complex Bisindole Synthesis

The presence of multiple stereocenters in Flinderole B necessitates precise control over its three-dimensional arrangement, as different stereoisomers can exhibit vastly different biological activities. researchgate.netresearchgate.net Future research will be directed towards a more profound understanding and control of stereoselectivity during synthesis.

Key research areas include:

Asymmetric Catalysis: The development and application of chiral catalysts to favor the formation of a specific enantiomer or diastereomer. researchgate.net

Stereoselective Cascade Reactions: Designing reaction sequences where multiple stereocenters are set in a single, controlled transformation. uh.edu

Mechanistic Studies: Investigating the transition states and intermediates of key stereodetermining steps to rationally design more selective reactions.

Researchers have utilized strategies like Lewis-acid catalyzed [3+2] cycloadditions and enantioselective conjugate additions to control the stereochemistry in the synthesis of Flinderole B and related structures. uh.eduscispace.comgoogleapis.com Further advancements in these and other stereoselective methods will be crucial.

Comprehensive Mechanistic Studies of All Identified Biological Activities

While Flinderole B has demonstrated promising antimalarial and antitrypanosomal activities, the precise molecular mechanisms underlying these effects are not fully understood. nih.govbiotechnologia-journal.orggoogle.com Initial studies suggest that its antimalarial action may involve targeting the hemoglobin metabolism of Plasmodium falciparum without mimicking the heme-binding action of quinoline (B57606) alkaloids. google.comnih.gov

Future mechanistic studies will need to:

Identify Protein Targets: Utilize techniques like affinity chromatography and proteomics to pinpoint the specific proteins that Flinderole B interacts with in pathogenic organisms.

Elucidate Signaling Pathways: Investigate how the binding of Flinderole B to its target(s) disrupts cellular processes and leads to parasite death.

In Vivo Validation: Move beyond in vitro and in silico studies to confirm the mechanisms of action in relevant animal models. nih.govbiotechnologia-journal.org

Rational Design and Synthesis of Next-Generation Flinderole B Analogues with Enhanced Selectivity

The synthesis of structural analogues of Flinderole B offers the opportunity to improve its therapeutic properties, such as increasing potency against parasites while minimizing effects on mammalian cells. google.com The convergent nature of some existing synthetic routes provides a platform for creating a diverse library of analogues by modifying the starting materials. scispace.comnih.gov

Future directions in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the Flinderole B scaffold and evaluating how these changes affect biological activity. google.com

Targeted Modifications: Using knowledge of the target protein's structure to design analogues that bind with higher affinity and selectivity.

Improved Pharmacokinetic Properties: Synthesizing derivatives with better absorption, distribution, metabolism, and excretion (ADME) profiles.

The ability to produce analogues through derivatization of key intermediates like borrerine is a significant advantage for future drug development efforts. google.com

Application of Cutting-Edge Computational Methods for Predictive Modeling and Drug Design

In silico methods are becoming increasingly powerful tools in drug discovery, offering a way to predict the properties and activities of molecules before they are synthesized. nih.govbiotechnologia-journal.org For Flinderole B, computational approaches have already been used to predict its potential as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govbiotechnologia-journal.orgnih.gov

Future computational research will likely focus on:

Molecular Docking and Dynamics: Simulating the interaction of Flinderole B and its analogues with potential protein targets to predict binding affinities and modes. nih.govbiotechnologia-journal.orgnih.gov

ADMET Prediction: Using computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity of new derivatives. nih.govbiotechnologia-journal.orgnih.gov

Virtual Screening: Screening large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activities.

These computational studies can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and biological testing. lpu.in

Exploration of Broader Biological Activities and Identification of Undiscovered Molecular Targets

While the antiparasitic properties of Flinderole B are the most studied, there is potential for this complex molecule to possess other therapeutic activities. nih.govbiotechnologia-journal.org The pyrrolo[1,2-a]indole core is found in a variety of bioactive natural products with antitumor and other properties. rsc.org

Future explorations should include:

Broad Biological Screening: Testing Flinderole B and its analogues against a wide range of biological targets, including cancer cell lines, viruses, and bacteria.

Target Identification for New Activities: If new activities are discovered, identifying the molecular targets responsible for these effects.

In Silico Target Fishing: Using computational methods to predict potential new targets for Flinderole B based on its chemical structure.

An in silico study has already suggested that Flinderole B could inhibit the nsP2 proteases of various alphaviruses, indicating its potential as a broad-spectrum antiviral agent. researchgate.net Further investigation into these and other potential activities could uncover new therapeutic applications for this fascinating natural product.

Q & A

Q. What computational methodologies are commonly employed to study Flinderole B’s inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)?

Methodological Answer: Flinderole B’s interaction with SARS-CoV-2 RdRp is typically investigated using a multi-step computational pipeline:

- Molecular Docking : Initial binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts) are predicted using tools like AutoDock Vina or Cresset’s Flare module. Key residues (e.g., Asp-618, Asp-760) in RdRp’s active site are identified as critical for Flinderole B binding .

- Molecular Dynamics (MD) Simulations : Stability of the ligand-protein complex is assessed via 100 ns simulations with a 1 fs time step. Metrics like root-mean-square deviation (RMSD) and binding free energy (MM-PBSA/GBSA) validate conformational stability .

- ADMET Profiling : Tools like admetSAR2 predict absorption, distribution, metabolism, excretion, and toxicity. Flinderole B shows favorable drug-likeness scores (Lipinski’s rule compliance: MW <500, logP <5) and low hepatotoxicity .

Advanced Research Question

Q. How can researchers resolve contradictions between computational predictions and experimental results for Flinderole B’s RdRp inhibition efficacy?

Methodological Answer: Discrepancies may arise due to rigid protein structures in docking or oversimplified force fields in MD. Mitigation strategies include:

- Ensemble Docking : Use multiple RdRp conformations (e.g., cryo-EM structures) to account for protein flexibility .

- Experimental Cross-Validation : Pair computational data with in vitro RdRp inhibition assays (e.g., fluorescence-based RNA elongation assays) and cell-based viral replication studies .

- Meta-Analysis : Compare results across independent studies (e.g., Flinderole B vs. Drummondin E or FDA-approved inhibitors like Remdesivir) to identify consensus interaction motifs .

Basic Research Question